molecular formula C10H7FN2OS B6898718 N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide

N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide

Cat. No.: B6898718
M. Wt: 222.24 g/mol
InChI Key: HSVWRWALUBGMGR-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide is a heterocyclic compound that combines a fluorinated pyridine ring with a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and thiophene moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The fluoropyridine moiety enhances its binding affinity to these targets, while the thiophene ring contributes to its stability and bioavailability . The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide is unique due to the presence of both fluorine and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-8-5-12-3-1-9(8)13-10(14)7-2-4-15-6-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVWRWALUBGMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)C2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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